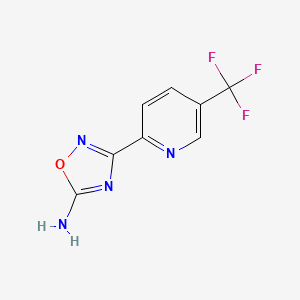

3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been explored in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound generally involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a carbon-containing pyridine . These distinctive properties make it a valuable intermediate in organic synthesis .Applications De Recherche Scientifique

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring, exhibit a wide range of bioactivities due to their effective binding with various enzymes and receptors. These compounds have been extensively studied for their therapeutic potential across a spectrum of medicinal chemistry applications, including anticancer, antibacterial, antifungal, antitubercular, and anti-inflammatory treatments. Their structural features facilitate multiple weak interactions with biological systems, underscoring their development value in medicinal chemistry (Verma et al., 2019).

Antitubercular Activity

2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide and its derivatives, including those featuring the 1,2,4-oxadiazole moiety, have shown significant in vitro efficacy against M. tuberculosis, comparable to isoniazid (INH). These compounds have been highlighted for their potential in antitubercular therapy, offering a foundation for the rational design of new anti-TB compounds (Asif, 2014).

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives exhibit a broad range of pharmacological activities due to their versatile chemical structures. These activities include anti-diabetic, anti-viral, anti-microbial, anticancer, and antioxidant properties, highlighting the potential of these compounds in the development of new therapeutic agents (Jalhan et al., 2017).

Design and Activity of p38α MAP Kinase Inhibitors

Tri- and tetra-substituted imidazole scaffolds, including 1,2,4-oxadiazole derivatives, have been identified as selective inhibitors of p38 MAP kinase, which is implicated in the release of proinflammatory cytokines. These compounds have been explored for their potential in treating inflammatory diseases, with structural modifications aimed at improving selectivity and potency (Scior et al., 2011).

Synthesis and Pharmacology of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives

Recent research has focused on synthesizing 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives due to their favorable physical, chemical, and pharmacokinetic properties. These derivatives demonstrate a range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties, indicating their significant role in drug development (Wang et al., 2022).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , which plays a crucial role in bacterial cell viability and virulence .

Mode of Action

It’s hypothesized that the presence of an sfp-pptase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Biochemical Pathways

It’s known that phosphopantetheinyl transferases play a key role in the biosynthesis of coenzyme a and the activation of carrier proteins in primary and secondary metabolism .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of many drugs, affecting their lipophilicity and thus potentially their absorption and distribution .

Result of Action

Inhibition of phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of an Sfp-PPTase in the bacterial genome can provide an inborn mechanism of resistance . Furthermore, the unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound can influence its biological activities .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4O/c9-8(10,11)4-1-2-5(13-3-4)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPPBMXTRPDUPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NOC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)

![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2794857.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794862.png)

![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794872.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794873.png)